Ethyl iopanoate
CAS No.: 100850-30-4
Cat. No.: VC20744027
Molecular Formula: C13H16I3NO2
Molecular Weight: 598.98 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100850-30-4 |
---|---|
Molecular Formula | C13H16I3NO2 |
Molecular Weight | 598.98 g/mol |
IUPAC Name | ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |
Standard InChI | InChI=1S/C13H16I3NO2/c1-3-7(13(18)19-4-2)5-8-9(14)6-10(15)12(17)11(8)16/h6-7H,3-5,17H2,1-2H3 |
Standard InChI Key | OBQUJIRCCAHNMD-UHFFFAOYSA-N |
SMILES | CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |
Canonical SMILES | CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |
Chemical Identity and Structure
Ethyl propionate (CAS No. 105-37-3) is an organic compound belonging to the class of carboxylic acid esters. It is formed by the esterification of propionic acid with ethanol, resulting in a compound with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol . This compound is also known by several synonyms including ethyl propanoate, propanoic acid ethyl ester, and propionic ester . The chemical structure features a propanoate ester of ethanol, containing a carbonyl group attached to an alkyl moiety through an oxygen atom, forming the characteristic ester group .
Ethyl propionate has a relatively simple molecular structure that contributes to its distinctive properties. As a carboxylic acid ester, it contains the functional group -COO- that defines its chemical behavior and reactivity. The compound's structure allows it to participate in various chemical reactions typical of esters, including hydrolysis, transesterification, and reduction .
Physical Properties
Ethyl propionate exists as a clear, colorless to pale yellow liquid at room temperature with distinctive fruity odor characteristics . Its physical properties make it suitable for various applications, particularly in the flavor and fragrance industry. The compound's relatively low molecular weight contributes to its volatility, which is important for its aromatic properties.
Key Physical Parameters
Table 1 below summarizes the essential physical properties of ethyl propionate:
The physical properties of ethyl propionate are significant for understanding its behavior in various environments and applications. Its low melting point ensures it remains liquid across a wide temperature range, while its moderate boiling point allows for effective distillation and separation. The compound's vapor pressure and relatively low flash point indicate its volatile nature, requiring careful handling .
Solubility and Polarity
Ethyl propionate exhibits limited water solubility (25 g/L at 15°C) but is miscible with alcohol, perfume, and flavor oils . This solubility profile is consistent with its moderately hydrophobic nature, as indicated by its LogP value of approximately 1.3 . The compound has a polar surface area of 26.3 Ų, which contributes to its interactions with other molecules and its behavior in biological systems .
Sensory Properties and Organoleptic Characteristics
Ethyl propionate possesses distinctive sensory attributes that make it valuable in the flavor and fragrance industry. It exhibits a sweet, fruity aroma reminiscent of rum, juicy fruit, grape, and pineapple . These organoleptic properties are detectable at very low concentrations, with an odor threshold of approximately 0.007 ppm .
The compound's sensory profile contributes to its use as a flavoring agent in food products. It is registered with the Flavor and Extract Manufacturers Association (FEMA) under the number 2456 . The flavor characteristics are notable at concentrations of around 25 ppm, making it an effective ingredient in flavor formulations even at low concentrations .
Biochemical Significance and Metabolic Role
Ethyl propionate has significant biochemical relevance as it exists in various eukaryotic organisms from yeast to humans . It functions as a metabolite in several biological processes and has been identified as a biomarker for certain disease conditions. Research has associated ethyl propionate with several disorders including autism, irritable bowel syndrome, ulcerative colitis, and nonalcoholic fatty liver disease .
Additionally, ethyl propionate has been linked to inborn metabolic disorders such as celiac disease . Its role as a volatile organic compound has led to its identification as a fecal biomarker for Clostridium difficile infection, suggesting potential applications in diagnostic medicine . These associations highlight the compound's importance in understanding various pathological conditions and its potential utility in diagnostic applications.
The hazard information indicates that ethyl propionate requires careful handling with appropriate safety measures. The compound is highly flammable (H225) and may cause skin and eye irritation (H315, H319) as well as respiratory irritation (H335) . Proper personal protective equipment, including eyeshields, faceshields, gloves, and appropriate respiratory protection, should be used when handling this compound .
Applications and Industrial Uses
Ethyl propionate finds applications across multiple industries due to its distinctive properties. Its primary applications include:
Flavor and Fragrance Industry
The compound's fruity aroma profile makes it valuable as a flavoring agent in food products and as a fragrance component in perfumery . Its registration with FEMA (number 2456) confirms its acceptance for use in food applications . The fruity notes of rum, grape, and pineapple contribute to its utility in creating complex flavor profiles.
Solvent Applications
Due to its solvent properties and miscibility with various organic compounds, ethyl propionate serves as a solvent in certain industrial processes. It is particularly useful in applications requiring a fruity-scented solvent with moderate evaporation rate .
Research Findings on Combustion Chemistry
Significant research has been conducted on the combustion chemistry of ethyl propionate, particularly in comparison with other esters of similar molecular formula. A notable study examined the oxidation of ethyl propionate and methyl butanoate (both C₅H₁₀O₂) in high-temperature shock tube experiments .
Comparative Ignition Studies
The research found that ethyl propionate consistently demonstrated faster ignition than methyl butanoate across various fuel/oxygen equivalence ratios (φ = 0.25-1.5) . This difference was particularly pronounced at lower temperatures in the tested range of 1100-1670 K and at pressures of 1.0 and 4.0 atm .
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